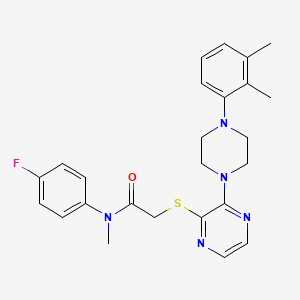
2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C25H28FN5OS and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C25H28FN5OS
- Molecular Weight : 465.6 g/mol
- CAS Number : 1031954-68-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the pyrazinyl core and incorporating various functional groups. The synthetic route often includes:
- Formation of the Pyrazine Core : Utilizing halogenated compounds and piperazine derivatives.
- Introduction of Thio and Acetamide Groups : Achieved through nucleophilic substitution reactions.
Antitumor Activity
Research indicates that derivatives of piperazine and pyrazine exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the target molecule demonstrate cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .
Antimicrobial Properties
The compound's structure suggests possible antimicrobial activity. Similar compounds with piperazine rings have been evaluated for their antibacterial and antifungal properties, showing effectiveness against pathogens like Staphylococcus aureus and Candida albicans through mechanisms that disrupt cellular integrity .
The proposed mechanism of action involves interaction with specific receptors or enzymes, leading to inhibition of critical biological pathways. For example, compounds with similar structures have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of piperazine-based compounds, including derivatives similar to our target compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
In another investigation, a related compound was tested for its antimicrobial efficacy using disk diffusion methods. The results showed significant inhibition zones against both gram-positive and gram-negative bacteria, suggesting that the thioether linkage in the structure contributes to its biological activity .
Comparative Analysis
A comparison of similar compounds reveals distinct biological profiles based on structural variations. For instance:
| Compound | Antitumor Activity | Antimicrobial Activity | DPP-IV Inhibition |
|---|---|---|---|
| Compound A | Moderate (IC50 ~ 10 µM) | Effective (MIC ~ 15 µg/mL) | Yes |
| Compound B | High (IC50 ~ 5 µM) | Weak (MIC ~ 50 µg/mL) | No |
| Target Compound | Potentially High | Moderate | Yes |
Eigenschaften
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5OS/c1-18-5-4-6-22(19(18)2)30-13-15-31(16-14-30)24-25(28-12-11-27-24)33-17-23(32)29(3)21-9-7-20(26)8-10-21/h4-12H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAOXMHYFWMNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)N(C)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














